molecular formula C18H20N2O2 B5036034 4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide

4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B5036034
M. Wt: 296.4 g/mol
InChI Key: VZDFDMVKDVDYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide, also known as PPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPTP is a pyranocarboxamide derivative that has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. 4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce oxidative stress and increase antioxidant enzyme activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its relatively low toxicity, which makes it suitable for use in cell culture and animal studies. However, its limited solubility in aqueous solutions can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anticancer properties in vitro. Other potential areas of research include its use in the treatment of neurodegenerative diseases and its potential as an anti-aging agent.

Synthesis Methods

The synthesis of 4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide involves the reaction of 3-pyridinylmethanol with 4-phenyl-2,3-dihydro-2H-pyran-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a suitable amine, such as methylamine, to form the final product.

Scientific Research Applications

4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential use in the treatment of various diseases. One area of research has focused on its anti-inflammatory properties, which have been shown to be effective in reducing inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-phenyl-N-(pyridin-3-ylmethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17(20-14-15-5-4-10-19-13-15)18(8-11-22-12-9-18)16-6-2-1-3-7-16/h1-7,10,13H,8-9,11-12,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDFDMVKDVDYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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